(R)-3-Bromo-1-methyl-piperidine
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Overview
Description
®-3-Bromo-1-methyl-piperidine is a chiral compound with the molecular formula C6H12BrN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromine atom at the third position and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Bromo-1-methyl-piperidine typically involves the bromination of 1-methyl-piperidine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of ®-3-Bromo-1-methyl-piperidine may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: ®-3-Bromo-1-methyl-piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-methyl-piperidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) in suitable solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include 3-hydroxy-1-methyl-piperidine, 3-alkoxy-1-methyl-piperidine, or 3-amino-1-methyl-piperidine.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: 1-Methyl-piperidine.
Scientific Research Applications
®-3-Bromo-1-methyl-piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the manufacture of various chemical products.
Mechanism of Action
The mechanism of action of ®-3-Bromo-1-methyl-piperidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methyl group at the first position can affect the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity.
Comparison with Similar Compounds
3-Bromo-piperidine: Lacks the methyl group at the first position, resulting in different chemical and biological properties.
1-Methyl-piperidine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-Chloro-1-methyl-piperidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: ®-3-Bromo-1-methyl-piperidine’s unique combination of a bromine atom and a methyl group provides distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(3R)-3-bromo-1-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSSCLLGUVGJMB-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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